

MOBS Buffer: An In-depth Technical Guide to its Chemical Properties and Applications

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Compound of Interest

Compound Name: MOBS

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Introduction

4-(N-morpholino)butanesulfonic acid (**MOBS**) is a zwitterionic biological buffer that belongs to the group of "Good's buffers," first described by Norman Good and his colleagues. As a butane analog of the widely used MOPS buffer, **MOBS** shares many of its advantageous characteristics, including high water solubility, minimal metal ion binding, and a buffering range near physiological pH.^{[1][2]} These properties make it a valuable tool in a variety of biochemical, molecular biology, and cell culture applications. This technical guide provides a comprehensive overview of the chemical properties of **MOBS** buffer, detailed experimental protocols for its use, and a discussion of its key applications in research and drug development.

Core Chemical Properties

The fundamental chemical and physical properties of **MOBS** are summarized in the table below, providing a quick reference for researchers.

Property	Value	References
Molecular Formula	C ₈ H ₁₇ NO ₄ S	[1]
Molecular Weight	223.29 g/mol	[1]
CAS Number	115724-21-5	[1]
pKa at 25°C	7.6	[3]
Useful pH Range	6.9 – 8.3	[4]
Appearance	White crystalline powder	[4]
Solubility in Water	Soluble, 50 mg/mL	[3]

Temperature Dependence of pKa

The pKa of a buffer is a critical parameter that can be influenced by temperature. For **MOBS**, the second dissociation constant (pK₂) has been determined over a range of temperatures, allowing for the calculation of its temperature dependence.[5] This is a crucial consideration for experiments conducted at temperatures other than 25°C.

Temperature (°C)	pK ₂
5	8.037
10	7.957
15	7.880
20	7.805
25	7.733
37	7.538
55	7.232

Data adapted from Roy, R. N., et al. (2002). Second Dissociation Constants of 4-[N-morpholino]butanesulfonic Acid and N-[2-hydroxyethyl]piperazine-N'-4-butanesulfonic Acid from 5 to 55°C. Journal of Solution Chemistry, 31(11), 861–872.[5]

From this data, the change in pKa per degree Celsius ($\Delta pK_a/^\circ C$) can be estimated to be approximately -0.015. This means that for every $1^\circ C$ increase in temperature, the pKa of **MOBS** buffer will decrease by about 0.015 pH units, making the buffer slightly more acidic.^[6] Therefore, it is essential to adjust the pH of a **MOBS** buffer solution at the temperature at which it will be used.

Experimental Protocols

Detailed and standardized protocols are crucial for reproducible experimental outcomes. The following section provides methodologies for the preparation and application of **MOBS** buffer in common laboratory procedures. Given the close structural and chemical similarity of **MOBS** to MOPS, protocols for MOPS are often directly applicable to **MOBS**.

Preparation of 1 M **MOBS** Stock Solution (pH 7.6)

Materials:

- **MOBS** (free acid) powder (MW: 223.29 g/mol)
- High-purity, nuclease-free water
- 10 N Sodium Hydroxide (NaOH) solution
- Sterile filtration unit (0.22 μm pore size)
- Sterile storage bottles

Procedure:

- Weigh out 223.29 g of **MOBS** powder and transfer it to a clean, sterile beaker.
- Add approximately 800 mL of high-purity water and stir on a magnetic stir plate until the powder is completely dissolved.
- Carefully add 10 N NaOH solution to adjust the pH to 7.6. Use a calibrated pH meter to monitor the pH, ensuring the measurement is taken at the intended experimental temperature.

- Once the desired pH is reached, transfer the solution to a graduated cylinder and add high-purity water to a final volume of 1 L.
- Sterilize the 1 M **MOBS** stock solution by passing it through a 0.22 µm filter into a sterile storage bottle.
- Store the stock solution at 4°C, protected from light.[\[7\]](#)

Application in RNA Electrophoresis (Denaturing Agarose Gel)

MOBS buffer is an excellent choice for maintaining a stable pH environment during the separation of RNA on denaturing agarose gels containing formaldehyde.

Materials:

- 10x **MOBS** electrophoresis buffer (see preparation below)
- Agarose
- 37% Formaldehyde solution
- RNA samples
- RNA loading dye (containing a denaturant like formamide)
- Ethidium bromide or another suitable nucleic acid stain
- DEPC-treated or nuclease-free water
- Horizontal gel electrophoresis apparatus

Preparation of 10x **MOBS** Electrophoresis Buffer (pH 7.0):

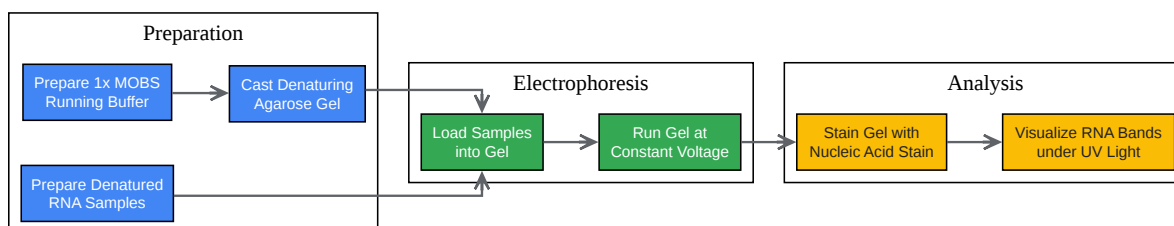
- 41.86 g of MOPS (or 44.66 g of **MOBS**)
- 4.1 g of Sodium Acetate

- 3.72 g of EDTA
- Dissolve in 800 mL of DEPC-treated water.
- Adjust pH to 7.0 with NaOH.
- Bring the final volume to 1 L with DEPC-treated water.
- Filter sterilize and store at room temperature, protected from light.[\[7\]](#)

Procedure:

- Prepare 1x **MOBS** Running Buffer: Dilute the 10x **MOBS** electrophoresis buffer 1:10 with DEPC-treated water.
- Cast the Denaturing Agarose Gel:
 - For a 100 mL gel, dissolve 1 g of agarose in 72 mL of DEPC-treated water by heating.
 - Cool the agarose solution to approximately 60°C.
 - In a fume hood, add 10 mL of 10x **MOBS** buffer and 18 mL of 37% formaldehyde. Mix gently.
 - Pour the gel into a casting tray with the appropriate comb and allow it to solidify.
- Prepare RNA Samples: Mix the RNA sample with a denaturing loading buffer. Heat the mixture at 65-70°C for 10-15 minutes to denature the RNA, then immediately place it on ice.
- Run the Gel:
 - Place the solidified gel in the electrophoresis tank and submerge it in 1x **MOBS** running buffer.
 - Load the denatured RNA samples into the wells.
 - Run the gel at a constant voltage (e.g., 5-7 V/cm) until the dye front has migrated the desired distance.

- Visualize RNA: Stain the gel with ethidium bromide or a safer alternative and visualize the RNA bands under a UV transilluminator.



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Workflow for RNA electrophoresis using **MOBS** buffer.

Application in Protein Purification Chromatography

MOBS buffer can be effectively used in various protein purification techniques, such as affinity and ion-exchange chromatography, to maintain a stable pH environment that preserves protein structure and function.

Example: Affinity Chromatography of a His-tagged Protein

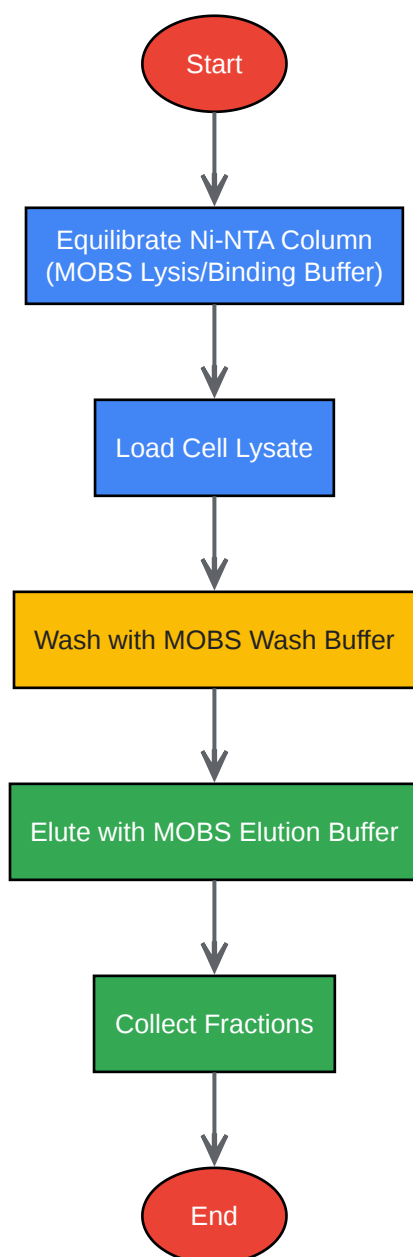
MOBS Buffer System:

- Lysis/Binding Buffer: 50 mM **MOBS**, pH 7.4, 300 mM NaCl, 10 mM Imidazole
- Wash Buffer: 50 mM **MOBS**, pH 7.4, 300 mM NaCl, 20 mM Imidazole
- Elution Buffer: 50 mM **MOBS**, pH 7.4, 300 mM NaCl, 250 mM Imidazole

Methodology:

- Column Equilibration: Equilibrate a Ni-NTA chromatography column with 5-10 column volumes of Lysis/Binding Buffer.

- Sample Loading: Load the clarified cell lysate containing the His-tagged protein onto the equilibrated column.
- Washing: Wash the column with 10-15 column volumes of Wash Buffer to remove non-specifically bound proteins.
- Elution: Elute the bound His-tagged protein with Elution Buffer and collect the fractions.



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Affinity chromatography workflow using **MOBS** buffer.

Stability and Storage

Proper storage of **MOBS** buffer is essential to maintain its performance.

- **Solid MOBS:** The powder form is stable for years when stored at room temperature in a dry, sealed container, protected from light.[8]
- **MOBS Solutions:** Stock solutions should be filter-sterilized and stored at 2-8°C.[8] They should be protected from light to prevent degradation, which can be indicated by a yellowing of the solution. While a slight yellowing may not significantly affect buffering capacity, darker solutions should be discarded.[9] It is generally recommended to use freshly prepared solutions for critical applications.

Conclusion

MOBS is a versatile and reliable zwitterionic buffer with a pKa of 7.6, making it well-suited for a wide range of applications in biological and biochemical research that require a stable pH in the neutral to slightly alkaline range. Its similarity to MOPS allows for its use in established protocols for RNA analysis, protein purification, and cell culture. By understanding its core chemical properties, particularly its temperature-dependent pKa, and adhering to detailed experimental protocols, researchers can effectively utilize **MOBS** buffer to ensure the accuracy and reproducibility of their work.

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